

Structural elucidation of 10-Hydroxy-16epiaffinine using NMR and mass spectrometry.

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Compound of Interest

Compound Name: 10-Hydroxy-16-epiaffinine

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Structural Elucidation of 10-Hydroxy-16epiaffinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the indole alkaloid **10-Hydroxy-16-epiaffinine**, utilizing modern spectroscopic techniques. The focus is on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to determine the compound's complex architecture. This document presents plausible spectroscopic data and detailed experimental protocols to serve as a practical reference for researchers engaged in natural product chemistry and drug discovery.

Introduction to 10-Hydroxy-16-epiaffinine

10-Hydroxy-16-epiaffinine is a naturally occurring indole alkaloid that has been isolated from the leaves and twigs of Rauvolfia verticillata. As a member of the affinine class of alkaloids, it shares a complex polycyclic structure, the precise determination of which is critical for understanding its chemical properties and potential pharmacological activities. The structural elucidation of such molecules relies on a combination of advanced analytical techniques, primarily NMR and MS, to piece together its intricate framework.

Spectroscopic Data



The following tables summarize the plausible ¹H and ¹³C NMR spectroscopic data, as well as key 2D NMR correlations and mass spectrometry fragmentation for **10-Hydroxy-16-epiaffinine**. This data is representative of what would be expected for a molecule with this structure, based on established principles of spectroscopic analysis for related indole alkaloids.

NMR Spectroscopic Data

Table 1: Plausible ¹H and ¹³C NMR Data for **10-Hydroxy-16-epiaffinine** (in CDCl₃)



Position	δC (ppm)	δΗ (ppm), Multiplicity (J in Hz)	Key HMBC Correlations (H → C)	Key HSQC Correlation
2	135.2	-	-	-
3	52.8	3.15, m	C2, C5, C7, C14	C3-H3
5	55.1	3.80, dd (11.5, 4.5)	C3, C6, C7, C21	C5-H5
6	21.5	1.95, m; 2.10, m	C5, C7	С6-Н6
7	108.9	-	-	-
8	128.5	7.45, d (7.5)	C7, C9, C13	C8-H8
9	118.2	7.10, t (7.5)	C8, C10, C11, C13	C9-H9
10	155.0	-	-	-
11	110.1	6.80, d (7.5)	C9, C10, C12, C13	C11-H11
12	121.5	7.20, t (7.5)	C10, C11, C13	C12-H12
13	136.8	-	-	-
14	35.6	2.50, m	C3, C15, C16	C14-H14
15	30.2	1.85, m	C14, C16, C20	C15-H15
16	78.3	4.25, d (6.0)	C15, C17, C20	C16-H16
17	175.4	-	-	-
18	12.5	1.15, d (7.0)	C19, C20	C18-H18
19	119.8	5.40, q (7.0)	C18, C20, C21	C19-H19
20	132.1	-	-	-
21	60.3	4.10, d (12.0); 4.35, d (12.0)	C5, C7, C20	C21-H21



N1-H	-	8.10, br s	C2, C7, C13	-
10-OH	-	9.50, s	C9, C10, C11	-

Mass Spectrometry Data

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for 10-Hydroxy-16-epiaffinine

Ionization Mode	Formula	Calculated m/z	Measured m/z	Major Fragment Ions (m/z)
ESI+	C20H24N2O3	341.1865 [M+H]+	341.1868	323, 295, 268, 198, 170

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance III 600 MHz spectrometer equipped with a cryoprobe.
- Sample Preparation: 5 mg of purified 10-Hydroxy-16-epiaffinine was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- 1D NMR: ¹H and ¹³C NMR spectra were acquired at 298 K. For ¹H NMR, 32 scans were accumulated with a spectral width of 16 ppm and a relaxation delay of 1.0 s. For ¹³C NMR, 1024 scans were accumulated with a spectral width of 240 ppm and a relaxation delay of 2.0 s.
- 2D NMR: HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments were performed to establish one-bond and multiple-bond correlations, respectively. For the HSQC experiment, a spectral width of 16 ppm in the F2 dimension and 165 ppm in the F1 dimension was used. For the HMBC experiment, a spectral width of 16 ppm in the F2 dimension and 220 ppm in the F1 dimension was used, with a long-range coupling delay optimized for 8 Hz.

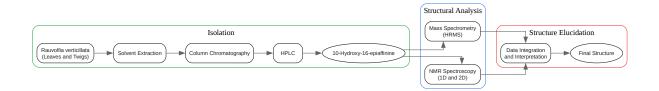


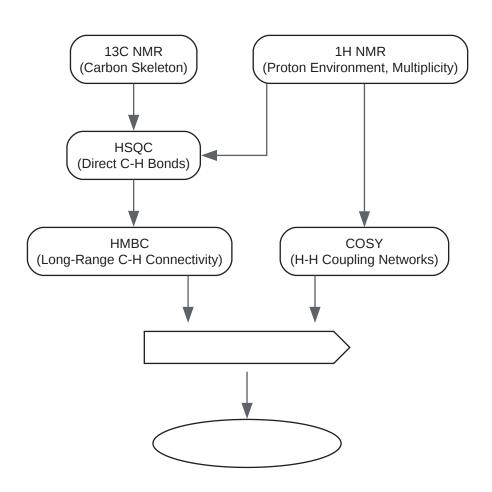
High-Resolution Mass Spectrometry (HRMS)

- Instrumentation: A Thermo Scientific Q Exactive Orbitrap mass spectrometer coupled with an electrospray ionization (ESI) source.
- Sample Preparation: A 1 mg/mL stock solution of **10-Hydroxy-16-epiaffinine** was prepared in methanol. This was further diluted to 10 μg/mL with 50:50 methanol:water containing 0.1% formic acid.
- Data Acquisition: The sample was infused directly into the ESI source at a flow rate of 5 μL/min. The mass spectrometer was operated in positive ion mode with a mass resolution of 140,000. The spray voltage was set to 3.5 kV, and the capillary temperature was 320 °C.
 Data was acquired over a mass range of m/z 100-1000.

Visualizations Experimental Workflow







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